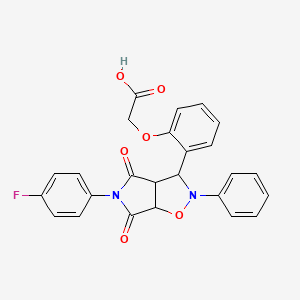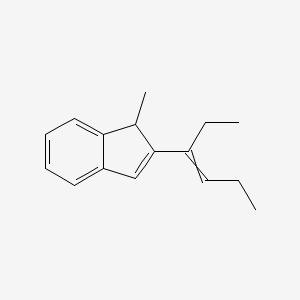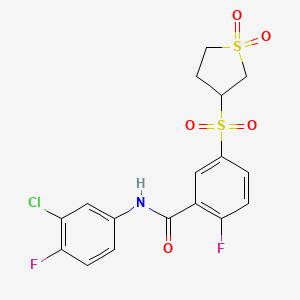
C16H17N5O5S3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C16H17N5O5S3 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as amines, sulfones, and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C16H17N5O5S3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Introduction of Functional Groups:
Final Assembly: The final step includes the coupling of intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of This compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and substitution reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
C16H17N5O5S3: undergoes various types of chemical reactions, including:
Oxidation: The sulfone groups can be further oxidized to form sulfoxides.
Reduction: The nitro groups can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, amines, and halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
C16H17N5O5S3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which C16H17N5O5S3 exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that are crucial for various biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
C16H17N5O5S2: This compound is similar but lacks one sulfone group, which affects its reactivity and applications.
C16H17N5O4S3: This compound has one less oxygen atom, altering its oxidation state and chemical properties.
Uniqueness
C16H17N5O5S3: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C16H17N5O5S3 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
N-[4-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N5O5S3/c1-11(22)19-12-5-7-13(8-6-12)28(23,24)17-9-10-18-29(25,26)15-4-2-3-14-16(15)21-27-20-14/h2-8,17-18H,9-10H2,1H3,(H,19,22) |
Clave InChI |
CCMBDZYOYGFNLX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)

![4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide](/img/structure/B12624252.png)
![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)

![N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624264.png)

![5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate](/img/structure/B12624290.png)


![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)
![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)

![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
